5-Cyclopropylmethoxy-benzo[1,3]dioxole
Description
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXISCAJFLMLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Cyclopropylmethoxy-benzo[1,3]dioxole typically involves the reaction of cyclopropylmethanol with benzo[1,3]dioxole under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5-Cyclopropylmethoxy-benzo[1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
5-Cyclopropylmethoxy-benzo[1,3]dioxole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropylmethoxy-benzo[1,3]dioxole involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the benzo[1,3]dioxole ring play crucial roles in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and synthetic utility of 5-Cyclopropylmethoxy-benzo[1,3]dioxole can be contextualized by comparing it to related benzo[1,3]dioxole derivatives. Key structural analogs include:
Physicochemical and Pharmacological Properties
- Lipophilicity : The cyclopentylmethyl and difluoro substituents in 5-(Cyclopentylmethyl)-2,2-difluorobenzo[d][1,3]dioxole increase logP values compared to the cyclopropylmethoxy analog, enhancing blood-brain barrier penetration .
- Metabolic Stability : The benzo[1,3]dioxole core in all analogs resists oxidative degradation, but the cyclopropylmethoxy group in this compound further reduces cytochrome P450-mediated metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Cyclopropylmethoxy-benzo[1,3]dioxole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalization of the benzo[d][1,3]dioxole core. For cyclopropylmethoxy substitution, a nucleophilic substitution or Mitsunobu reaction may be employed. Optimization includes using anhydrous polar solvents (e.g., DMF or DMSO), controlled temperatures (60–80°C), and catalysts like Lewis acids (e.g., AlCl₃). Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Yield improvements can be achieved by pre-activating the cyclopropylmethoxy precursor with a leaving group (e.g., tosylate) .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons on the dioxole ring appear as doublets (δ 6.5–7.0 ppm), while the cyclopropylmethoxy group shows distinct signals for methylene (δ 3.5–4.0 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching in dioxole) and ~1100 cm⁻¹ (C-O in methoxy) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Crystallographic data (if available) provide bond-length validation .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the introduction of cyclopropylmethoxy groups onto the benzo[d][1,3]dioxole core?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl or acetyl protectors to prevent undesired substitutions.
- Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) to direct substitution to the 5-position.
- Solvent Effects : Non-polar solvents (e.g., toluene) reduce nucleophilic competition compared to polar aprotic solvents. Kinetic studies under varying pH and temperature help identify side-reaction thresholds .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of benzo[d][1,3]dioxole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional parameters. For this compound, crystallography can confirm:
- Dihedral angles between the dioxole ring and cyclopropylmethoxy group.
- Intramolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers.
- Discrepancies between computational (DFT) and experimental geometries are resolved by refining force-field parameters using crystallographic data .
Q. What analytical approaches reconcile contradictory bioactivity results in structure-activity relationship (SAR) studies of substituted benzo[d][1,3]dioxoles?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to deconvolute effects of substituent electronic (Hammett σ) and steric (Taft Es) parameters.
- Isosteric Replacements : Compare bioactivity of 5-Cyclopropylmethoxy derivatives with analogs (e.g., 5-Chloromethyl or 5-Nitro) to identify critical functional groups.
- Dose-Response Curves : Validate contradictory results by testing compounds across multiple concentrations and cell lines, controlling for metabolic stability (e.g., CYP450 assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
